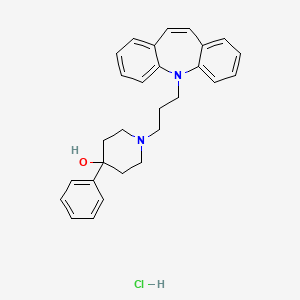
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol is a complex organic compound that belongs to the class of dibenzazepine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol typically involves multiple steps. One common method starts with the N-acylation of 5H-dibenz(b,f)azepine with 3-chloropropionyl chloride in the presence of triethylamine as a base . This intermediate is then subjected to further reactions to introduce the piperidinol and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated intermediates and nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5H-Dibenz(b,f)azepine: A basic fused tricyclic amine used as a starting material for various derivatives.
3-chloro-1-(5H-dibenz(b,f)azepine-5-yl)propan-1-one: An intermediate used in the synthesis of aminophenol derivatives.
Uniqueness
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol is unique due to its specific structural features and the presence of both piperidinol and phenyl groups
Propiedades
Número CAS |
26369-06-2 |
|---|---|
Fórmula molecular |
C28H31ClN2O |
Peso molecular |
447.0 g/mol |
Nombre IUPAC |
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-phenylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C28H30N2O.ClH/c31-28(25-11-2-1-3-12-25)17-21-29(22-18-28)19-8-20-30-26-13-6-4-9-23(26)15-16-24-10-5-7-14-27(24)30;/h1-7,9-16,31H,8,17-22H2;1H |
Clave InChI |
GVMUXSKLSLNGGR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=CC=C2)O)CCCN3C4=CC=CC=C4C=CC5=CC=CC=C53.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





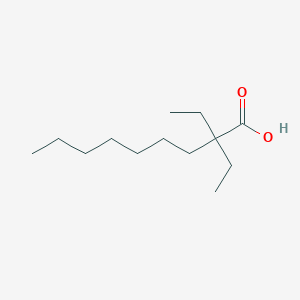
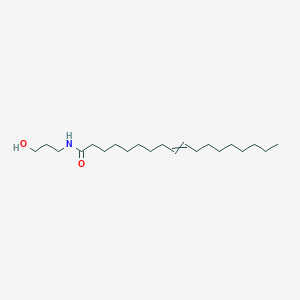
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
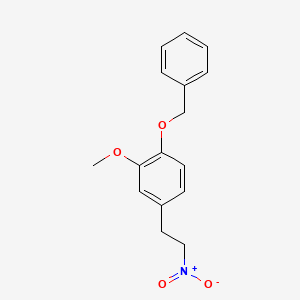
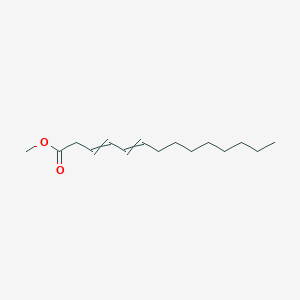
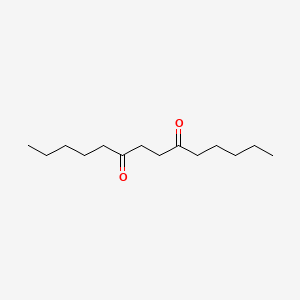
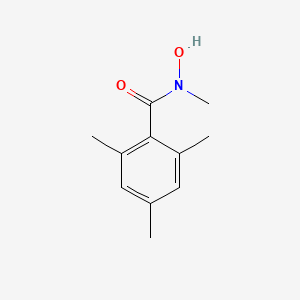
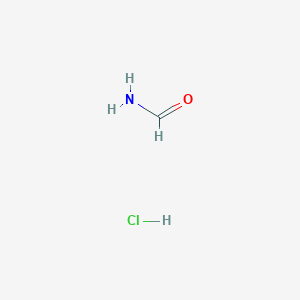

![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

